![molecular formula C13H15NO2S2 B2456124 Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 588714-23-2](/img/structure/B2456124.png)
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (MITHC) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound with a unique structure composed of a ring of eight carbon atoms, six hydrogens, and two sulfur atoms. This compound has been studied for its potential therapeutic applications, as well as its ability to act as a catalyst in organic synthesis.
科学研究应用
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in a number of organic syntheses, such as the synthesis of heterocyclic compounds and the synthesis of polymers. It has also been used in the synthesis of a variety of pharmaceuticals and in the study of the mechanism of action of drugs. In addition, this compound has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not yet fully understood. It is believed that the compound acts as an inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of redox reactions. This inhibition is thought to lead to the inhibition of cell growth and proliferation. In addition, this compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. In animal studies, this compound has been shown to inhibit the growth of cancer cells, as well as reduce inflammation and oxidative stress. In addition, this compound has been found to have anti-inflammatory and anti-bacterial effects in vitro.
实验室实验的优点和局限性
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without degradation. In addition, this compound is non-toxic and has low volatility, making it safe to use in laboratory experiments. However, this compound can be difficult to purify, and the reaction conditions necessary for its synthesis can be difficult to control.
未来方向
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has a number of potential future directions of research. For example, further studies could be conducted to better understand its mechanism of action and its potential therapeutic applications. In addition, further research could be conducted to develop new methods of synthesis and to explore the potential of this compound as a catalyst in organic synthesis. Finally, additional studies could be conducted to explore the potential of this compound as a drug delivery system and to investigate its possible effects on other biological systems.
合成方法
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be synthesized using a variety of methods. The most common method is via a combination of a Grignard reaction and a thiocyanation reaction. In this method, an alkyl halide is reacted with a Grignard reagent to form an alkylmagnesium halide. This intermediate is then reacted with thiocyanate to form the desired product. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and a Stille reaction.
属性
IUPAC Name |
methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-16-13(15)11-9-6-4-2-3-5-7-10(9)18-12(11)14-8-17/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOHHLCOWETST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-fluoro-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2456041.png)
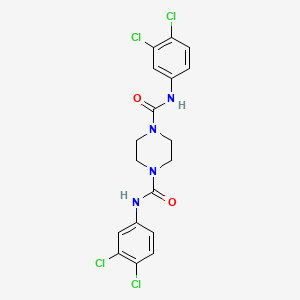
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)
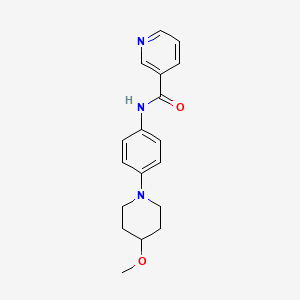
![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)
![N-[(4-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2456050.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)
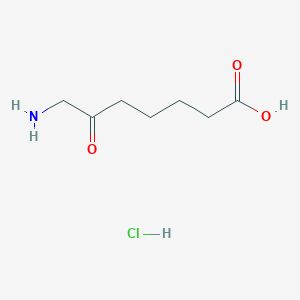
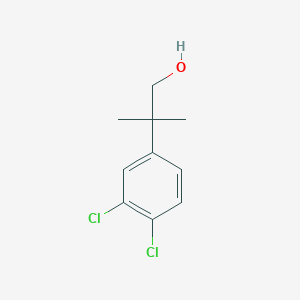
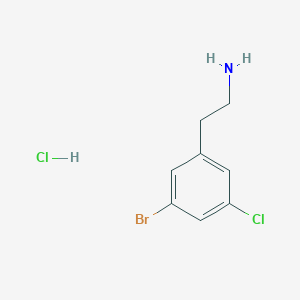
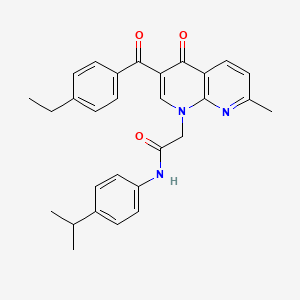
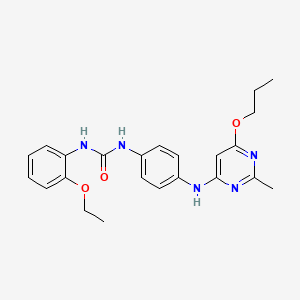
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)